5-Methylheptanoic acid
Overview
Description
5-Methylheptanoic acid is a medium-chain fatty acid with the molecular formula C8H16O2 and a molecular weight of 144.2114 . It is characterized by a methyl group attached to the fifth carbon of the heptanoic acid chain. This compound is known for its hydrophobic nature and is practically insoluble in water .
Mechanism of Action
Target of Action
5-Methylheptanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.
Mode of Action
As a medium-chain fatty acid, it may interact with its targets to influence metabolic processes .
Biochemical Pathways
This compound, as a medium-chain fatty acid, is likely involved in fatty acid metabolism . .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Its bioavailability would be influenced by these properties. As a very hydrophobic molecule, it is practically insoluble in water , which could impact its absorption and distribution.
Result of Action
As a medium-chain fatty acid, it may have roles in energy production and other metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical properties such as boiling temperature and critical pressure are influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylheptanoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-methylheptanol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the hydrolysis of 5-methylheptanoyl chloride in the presence of water and a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound esters. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
5-Methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it to 5-methylheptanol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 5-Methylheptanol.
Substitution: Esters, amides.
Scientific Research Applications
5-Methylheptanoic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying fatty acid metabolism.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of lubricants, plasticizers, and surfactants.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: Similar structure but lacks the methyl group at the fifth carbon.
Octanoic acid: Has an additional carbon in the chain.
Hexanoic acid: Has one less carbon in the chain.
Uniqueness
5-Methylheptanoic acid is unique due to the presence of the methyl group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural difference influences its reactivity and interactions with biological molecules .
Biological Activity
5-Methylheptanoic acid, also known as anteiso-C8:0, is a medium-chain fatty acid (MCFA) that has garnered attention for its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings, including case studies and data tables.
- Chemical Formula : C₇H₁₄O₂
- Molecular Weight : 130.1849 g/mol
- IUPAC Name : 5-methylhexanoic acid
- Structure : The compound features a branched-chain structure typical of MCFAs, which influences its solubility and metabolic pathways.
Biological Significance
This compound is classified under medium-chain fatty acids, which are known for their unique metabolic properties compared to long-chain fatty acids. MCFAs are absorbed more rapidly and can be utilized by the liver for energy production without requiring bile salts for digestion.
Metabolism and Bioactivity
Research indicates that this compound may play a role in various metabolic processes:
- Energy Production : MCFAs like this compound can be oxidized in the mitochondria to produce energy more efficiently than long-chain fatty acids.
- Antimicrobial Properties : Some studies suggest that MCFAs exhibit antimicrobial activity, potentially affecting the growth of certain pathogens.
Case Studies and Research Findings
-
Cardiovascular Health :
A study examined the effects of MCFAs on cardiovascular health, highlighting their potential to reduce triglyceride levels and improve lipid profiles. The findings indicated that supplementation with MCFAs could lead to significant reductions in low-density lipoprotein (LDL) cholesterol levels, which are crucial for cardiovascular health. -
Inflammation and Immune Response :
Research has shown that this compound may modulate inflammatory responses. In an experimental model of aortic aneurysm, treatment with MCFAs resulted in decreased macrophage infiltration and reduced levels of pro-inflammatory cytokines such as CCL5, suggesting a protective role against vascular inflammation . -
Toxicity and Safety Profiles :
The safety profile of this compound was assessed in various animal studies. The compound was found to have a high LD50 value (over 2000 mg/kg), indicating low toxicity at therapeutic doses. This is promising for its potential use in dietary supplements or therapeutic applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHHBCWUMTZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910211 | |
Record name | 5-Methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-68-4 | |
Record name | 5-Methylheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5-Methylheptanoic acid?
A1: this compound is a branched, short-chain fatty acid found in the surface lipids of certain plants like Nicotiana benthamiana []. It plays a role in the formation of glycolipids, specifically as a component of sucrose esters. These sucrose esters are crucial components of plant cuticles, contributing to their protective functions against environmental stressors.
Q2: How is this compound incorporated into more complex plant lipids?
A2: Research indicates that this compound, along with other branched short-chain fatty acids like 5-methylhexanoic acid, 4-methylhexanoic acid, and 6-methylheptanoic acid, are esterified to glucose and sucrose molecules in Nicotiana benthamiana []. Specifically, this compound has been identified in the structure of 6-O-acetyl-4-O-acyl-α-D-glucopyranosyl-(3-O-acyl)-β-D-fructofuranoside, a sucrose ester isolated from this plant species.
Q3: Are there any analytical techniques that can help identify and characterize this compound and related compounds in complex mixtures?
A3: While not specifically focusing on this compound, the research highlights the effectiveness of Supercritical Fluid Chromatography coupled with Mass Spectrometry and Time-of-Flight detection (SFC-MS-TOF) for separating and identifying isomers of branched perfluoroalkyl compounds, which are structurally similar to branched fatty acids []. This technique could potentially be adapted for the analysis of this compound and its isomers in plant extracts.
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